Crystal Architecture: Distinct Dihedral Conformation
The unsubstituted phenyl group in the target compound, 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (FPT), results in a significantly larger dihedral angle between the thiourea and furoyl groups compared to its substituted analogs [1]. Specifically, in FPT, the thiourea group makes a dihedral angle of 43.8(5)° with the furoyl group [2]. This is a key structural determinant that contrasts with the p-cyano analog (angle of 9.4(5)°) and the o-fluoro analog (angle of 33.5(4)°), both of which adopt more planar conformations [1].
vs
p-CN analog: 9.4(5)°
o-F analog: 33.5(4)°
| Evidence Dimension | Dihedral angle between thiourea and furoyl groups |
|---|---|
| Target Compound Data | 43.8(5)° |
| Comparator Or Baseline | 1-(2-furoyl)-3-p-cyanophenylthiourea: 9.4(5)°; 1-(2-furoyl)-3-o-fluorophenylthiourea: 33.5(4)° |
| Quantified Difference | The target compound exhibits a 34.4° larger dihedral angle than the p-cyano analog and a 10.3° larger angle than the o-fluoro analog. |
| Conditions | X-ray powder diffraction data analyzed via simulated annealing |
Why This Matters
This conformation dictates the compound's supramolecular assembly, affecting its crystal packing and, consequently, its solid-state properties (e.g., solubility, stability) and potential for forming specific intermolecular interactions in co-crystals or metal-organic frameworks.
- [1] O. Estévez-Hernández et al. (2015) Two 1-(2-Furoyl)-3-phenylthiourea Derivatives: Synthesis, Characterization and Structural Study from X-ray Powder Diffraction Using Simulated Annealing. Journal of Chemical Crystallography, 45, 51. DOI: 10.1007/s10870-014-0557-8 View Source
- [2] O. Estévez-Hernández et al. (2016) Synthesis, structural and spectroscopic studies of 1-(2-FUROYL)-3-phenylthiourea: a theoretical and experimental approach. Journal of Sulfur Chemistry. DOI: 10.1080/17415993.2016.1209755 View Source
